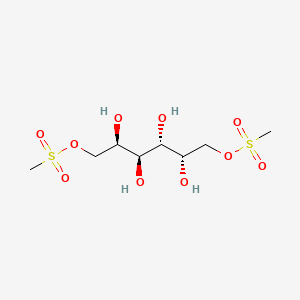

Galactitol, 1,6-dimethanesulfonate

Description

Galactitol, 1,6-dimethanesulfonate (CAS: 15410-53-4) is a sulfonated derivative of galactitol, a sugar alcohol derived from galactose. This compound is characterized by the substitution of methanesulfonyl (mesyl) groups at the 1- and 6-positions of galactitol, resulting in a bis-sulfonated structure. It is also known by synonyms such as 1,6-Bis(methanesulfonyl)dulcitol and NSC 117359 . The InChIKey ODOISJJCWUVNDJ-SOSBWXJGSA-N uniquely identifies its stereochemical configuration, reflecting its role in biochemical pathways involving polyol metabolism .

This compound has been studied in the context of enzymatic oxidation, where dehydrogenases from protein family PF00106 may oxidize galactitol to D-tagatose derivatives . Its structural features make it relevant for probing metabolic pathways and designing chemotherapeutic agents, as sulfonated polyols are often used in alkylating therapies.

Properties

CAS No. |

15410-53-4 |

|---|---|

Molecular Formula |

C8H18O10S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3/t5-,6+,7+,8- |

InChI Key |

ODOISJJCWUVNDJ-SOSBWXJGSA-N |

Isomeric SMILES |

CS(=O)(=O)OC[C@H]([C@@H]([C@@H]([C@H](COS(=O)(=O)C)O)O)O)O |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimesyl-D-dulcitol can be synthesized through the mesylation of dulcitol. The process involves the reaction of dulcitol with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimesyl-D-dulcitol undergoes various types of chemical reactions, including:

Substitution Reactions: The mesyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl groups on the dulcitol backbone can be oxidized to form ketones or aldehydes.

Reduction Reactions: The mesyl groups can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions to avoid over-oxidation.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Products include azido-dulcitol, thiocyanato-dulcitol, and methoxy-dulcitol.

Oxidation Reactions: Products include ketone-dulcitol and aldehyde-dulcitol.

Reduction Reactions: Products include diol-dulcitol.

Scientific Research Applications

1,6-Dimesyl-D-dulcitol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

Biology: It is used in the study of enzyme mechanisms, particularly those involving sugar alcohols and their derivatives.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1,6-Dimesyl-D-dulcitol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The mesyl groups enhance the reactivity of the dulcitol backbone, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Positional Specificity : this compound and its mannitol analogue share identical sulfonation positions (1,6-), but their sugar alcohol backbones differ (galactitol vs. mannitol), leading to distinct stereochemical interactions in enzymatic systems .

Functional Group Impact : The tetraacetate derivative of galactitol dimethanesulfonate introduces acetyl groups at positions 2–5, which may enhance lipophilicity and alter pharmacokinetics compared to the parent compound .

Supplier Availability : this compound is less commercially available (2 suppliers) compared to mannitol analogues, reflecting its niche research applications .

Metabolic and Enzymatic Interactions

This compound is hypothesized to be metabolized by dehydrogenases in the PF00106 protein family, which are associated with polyol oxidation pathways. In contrast, mannitol derivatives are typically processed by distinct enzymes (e.g., mannitol dehydrogenases), highlighting substrate specificity .

Therapeutic Potential

While mannitol dimethanesulfonate derivatives have been explored as alkylating agents in chemotherapy, galactitol analogues are less studied. The stereochemistry of galactitol may influence DNA cross-linking efficiency, a critical factor in alkylating drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.